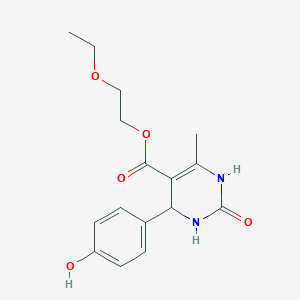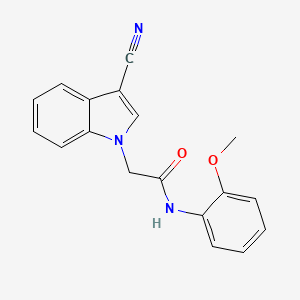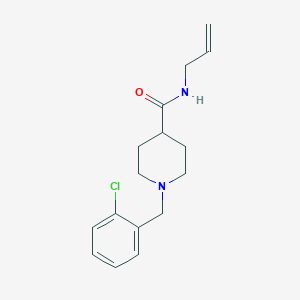
1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine, also known as FPBPP, is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways. It has been shown to enhance the release of neurotrophic factors, which play a crucial role in promoting neuronal survival and growth. 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been shown to modulate the activity of various ion channels, which can affect the release of neurotransmitters and the excitability of neurons.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects. It has been shown to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and cognitive function. Additionally, 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the advantages of using 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development. However, one of the limitations of using 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine. One potential direction is the investigation of its therapeutic potential in the treatment of neurological disorders such as Alzheimer's disease and depression. Another potential direction is the development of more potent and selective sigma-1 receptor agonists based on the structure of 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine. Additionally, the investigation of the mechanism of action of 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine and its effects on various signaling pathways can provide valuable insights into the physiological processes involved in neurological disorders.
合成法
The synthesis of 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine involves the reaction of 1-benzyl-4-piperidone with 2-fluorobenzyl chloride in the presence of a base followed by the reaction with piperidine-1-carbonyl chloride. The resulting product is then purified through column chromatography to obtain 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine in high purity.
科学的研究の応用
1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, cell survival, and modulation of neurotransmitter release. 1-(2-fluorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, depression, and schizophrenia.
特性
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-17-7-3-2-6-16(17)14-20-12-8-15(9-13-20)18(22)21-10-4-1-5-11-21/h2-3,6-7,15H,1,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPCXMMHMWOCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclohexyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4983763.png)
![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4983768.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4983770.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4983776.png)
![N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)



![3-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4983806.png)
![1-{[3-(1-azocanylcarbonyl)-1H-pyrazol-5-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B4983813.png)
![N-[1-methyl-3-(2-pyridinyl)-1H-pyrazol-5-yl]-2-(4-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B4983818.png)
![2-methoxyethyl 1-ethyl-6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4983828.png)

![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4983863.png)